2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 919246-44-9
VCID: VC5101047
InChI: InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3
SMILES: CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.45

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

CAS No.: 919246-44-9

Cat. No.: VC5101047

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.45

* For research use only. Not for human or veterinary use.

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone - 919246-44-9

Specification

CAS No. 919246-44-9
Molecular Formula C17H24N2O5S
Molecular Weight 368.45
IUPAC Name 1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone
Standard InChI InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3
Standard InChI Key CJLXPBYEOODZID-UHFFFAOYSA-N
SMILES CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3

Introduction

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound with a complex molecular structure. It belongs to a class of molecules often investigated for their potential pharmacological applications, particularly in medicinal chemistry. This compound features an indoline moiety and a morpholinosulfonyl group, both of which contribute to its chemical and biological properties.

Structural Overview

The molecular structure of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is defined by the following key components:

Molecular Formula

The exact molecular formula of this compound has not been explicitly provided in the available data but can be inferred from its name.

Synthesis

The synthesis of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent, and time. Common techniques include:

  • Reagent Selection: The synthesis typically begins with precursors containing indoline and morpholinosulfonyl groups.

  • Reaction Monitoring: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to ensure product purity and monitor reaction progress.

  • Optimization: Reaction conditions are adjusted to maximize yield while minimizing side reactions.

Analytical Techniques

To characterize this compound, several analytical methods are employed:

TechniquePurpose
NMR SpectroscopyDetermines molecular structure and confirms purity.
HPLCAssesses product purity and reaction progress.
Thermogravimetric Analysis (TGA)Evaluates thermal stability.
Differential Scanning Calorimetry (DSC)Analyzes phase transitions.

Potential Applications

The unique structural features of 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone make it a valuable candidate in the following areas:

  • Medicinal Chemistry: Exploration as a lead compound for anti-cancer or anti-inflammatory drugs.

  • Biological Research: Study of its interactions with cellular targets due to its functional groups.

Challenges:

  • Lack of comprehensive biological data specific to this compound.

  • Complex synthesis requiring precise control over conditions.

Future Research:

  • Investigating its mechanism of action in biological systems.

  • Exploring its pharmacokinetics and pharmacodynamics for drug development.

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